molecular formula C11H14N2O2 B590229 Methyl 1-(3-aminophenyl)azetidine-3-carboxylate CAS No. 887595-89-3

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate

Cat. No.: B590229
CAS No.: 887595-89-3
M. Wt: 206.245
InChI Key: NLLBYBVPFFXLPF-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It belongs to the azetidine family, which is a class of heterocyclic compounds characterized by a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-aminophenyl)azetidine-3-carboxylate typically involves the reaction of an appropriate N-heterocyclic compound with tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction is carried out in acetonitrile at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized azetidine derivatives .

Scientific Research Applications

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of peptidomimetics and nucleic acid analogs.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s four-membered ring structure imparts significant ring strain, making it highly reactive. This reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their function .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another member of the azetidine family, known for its use in medicinal chemistry.

    Aziridine: A three-membered ring analog of azetidine, characterized by even higher ring strain and reactivity.

    Pyrrolidine: A five-membered ring analog with lower ring strain and different reactivity profile

Uniqueness

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a four-membered ring with an amino group and a carboxylate ester makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 1-(3-aminophenyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-3-9(12)5-10/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLBYBVPFFXLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693110
Record name Methyl 1-(3-aminophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-89-3
Record name Methyl 1-(3-aminophenyl)-3-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887595-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-aminophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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